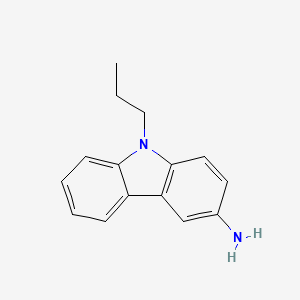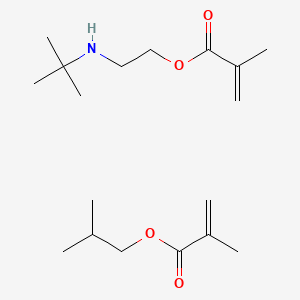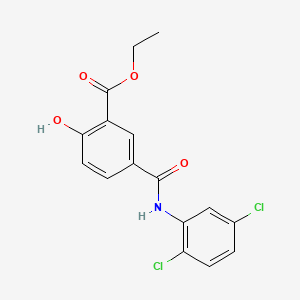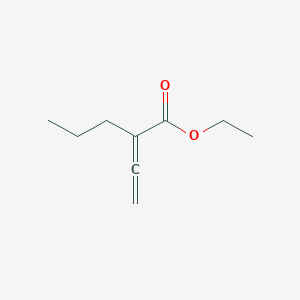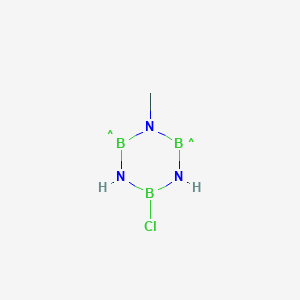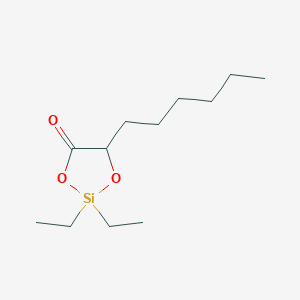
2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one is an organosilicon compound characterized by its unique structure, which includes a dioxasilolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one typically involves the reaction of hexyl-substituted silanes with diethyl ketone in the presence of a catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The dioxasilolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted dioxasilolane compounds.
Applications De Recherche Scientifique
2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one involves its interaction with various molecular targets. The dioxasilolane ring can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The compound’s effects are mediated through its ability to form stable intermediates and transition states during reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-1,3-dioxan-5-ylmethanol
- Cyclobutylcyclopentane
- Cyclopropane derivatives
Uniqueness
2,2-Diethyl-5-hexyl-1,3,2-dioxasilolan-4-one is unique due to its specific substitution pattern and the presence of the dioxasilolane ring
Propriétés
Numéro CAS |
37008-92-7 |
|---|---|
Formule moléculaire |
C12H24O3Si |
Poids moléculaire |
244.40 g/mol |
Nom IUPAC |
2,2-diethyl-5-hexyl-1,3,2-dioxasilolan-4-one |
InChI |
InChI=1S/C12H24O3Si/c1-4-7-8-9-10-11-12(13)15-16(5-2,6-3)14-11/h11H,4-10H2,1-3H3 |
Clé InChI |
XAASIKAWMVGNFN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1C(=O)O[Si](O1)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Benzylphenoxy)methyl]morpholine](/img/structure/B14661031.png)
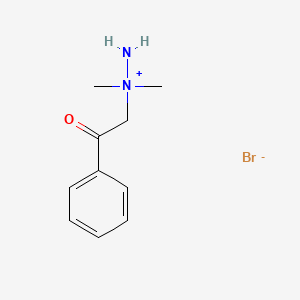
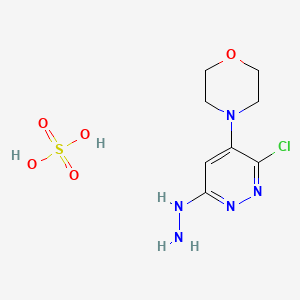
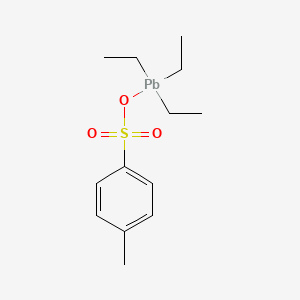

![Phenol, 2-[(dimethylamino)methyl]-4-nonyl-](/img/structure/B14661055.png)
